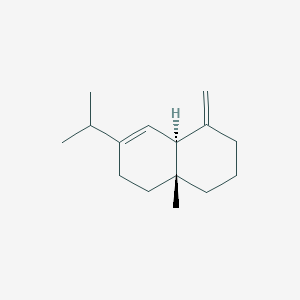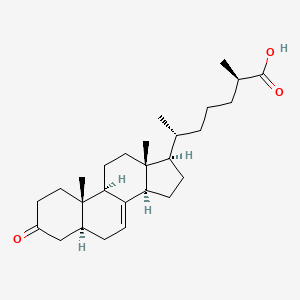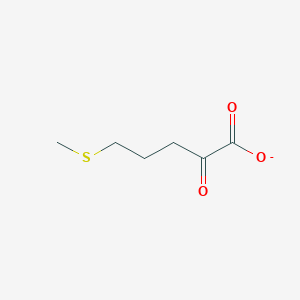![molecular formula C23H26FN3O3 B1262661 6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one](/img/structure/B1262661.png)
6-Acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3h)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PMID30185082-Compound-55 is a potent inhibitor of EPHA2, EPHA4, and Cyclin G-associated Kinase (GAK). It has shown significant antiviral activity, particularly in preventing dengue virus infection of Huh7 liver cells . This compound is a synthetic organic molecule and is part of a class of 2,8-Disubstituted-1,5-naphthyridine derivatives .
Métodos De Preparación
The synthetic routes for PMID30185082-Compound-55 involve multiple steps, including the formation of the naphthyridine core and subsequent substitution reactions. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions in larger reactors with optimized conditions to maximize yield and purity .
Análisis De Reacciones Químicas
PMID30185082-Compound-55 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles such as hydroxide ions.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
PMID30185082-Compound-55 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of EPHA2, EPHA4, and GAK.
Biology: It is used to investigate the role of these kinases in cellular processes and disease mechanisms.
Medicine: It has potential therapeutic applications in treating diseases such as cancer and viral infections.
Industry: It may be used in the development of new antiviral drugs and other therapeutic agents .
Mecanismo De Acción
PMID30185082-Compound-55 exerts its effects by inhibiting the activity of EPHA2, EPHA4, and GAK. These kinases are involved in various cellular pathways, including cell signaling, proliferation, and survival. By inhibiting these kinases, the compound can disrupt these pathways and exert its antiviral and anticancer effects .
Comparación Con Compuestos Similares
PMID30185082-Compound-55 is unique in its ability to inhibit multiple kinases with high potency. Similar compounds include other kinase inhibitors such as:
EPHA2/GAK-IN-1: Another potent inhibitor of EPHA2 and GAK.
MMV024101: A related 2,8-Disubstituted-1,5-naphthyridine derivative with similar biological activity .
These compounds share similar structures and mechanisms of action but may differ in their potency, selectivity, and therapeutic applications.
Propiedades
Fórmula molecular |
C23H26FN3O3 |
|---|---|
Peso molecular |
411.5 g/mol |
Nombre IUPAC |
6-acetyl-3-[4-[4-(4-fluorophenyl)piperazin-1-yl]butyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C23H26FN3O3/c1-17(28)18-4-9-21-22(16-18)30-23(29)27(21)11-3-2-10-25-12-14-26(15-13-25)20-7-5-19(24)6-8-20/h4-9,16H,2-3,10-15H2,1H3 |
Clave InChI |
VGDFDVKDWFJQHD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)N(C(=O)O2)CCCCN3CCN(CC3)C4=CC=C(C=C4)F |
Sinónimos |
6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo(d)oxazol-2(3H)-one dihydrochloride SN 79 cpd SN-79 cpd |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Butyl-2-[(2,6-dimethylphenyl)carbamoyl]piperidinium](/img/structure/B1262580.png)



![2,2'-{Propane-1,3-diylbis[(dimethylazaniumdiyl)propane-3,1-diylpyridin-1-yl-4-ylidenemethylylidene]}bis(3-methyl-1,3-benzothiazol-3-ium)](/img/structure/B1262588.png)






